molecular formula C20H15BrN2O3S B10948411 (5E)-5-[(5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-yl)methylidene]-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-yl)methylidene]-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10948411
M. Wt: 443.3 g/mol
InChI Key: WXKOWANKWSMJRM-VCHYOVAHSA-N
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Description

5-[(E)-1-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)METHYLIDENE]-3-METHYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of brominated naphthyl, furan, and imidazole moieties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)METHYLIDENE]-3-METHYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the bromination of 6-naphthol to form 6-bromo-2-naphthol. This intermediate is then reacted with a furan derivative under specific conditions to introduce the furan moiety. Subsequent steps involve the formation of the imidazole ring and the introduction of the sulfanyl group. The final step includes the condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)METHYLIDENE]-3-METHYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The brominated naphthyl moiety can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted derivatives.

Scientific Research Applications

5-[(E)-1-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)METHYLIDENE]-3-METHYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)METHYLIDENE]-3-METHYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The brominated naphthyl moiety is known to interact with certain enzymes and receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The overall effect of the compound is determined by the combined interactions of its functional groups with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Another brominated compound with a simpler structure.

    6-Bromopyridine-3-carboxylic acid: Shares the brominated aromatic ring but differs in functional groups.

    2,5-Dibromopyridine: Contains multiple bromine atoms on a pyridine ring.

Uniqueness

5-[(E)-1-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)METHYLIDENE]-3-METHYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of brominated naphthyl, furan, and imidazole moieties. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activities, distinguishing it from simpler brominated compounds.

Properties

Molecular Formula

C20H15BrN2O3S

Molecular Weight

443.3 g/mol

IUPAC Name

(5E)-5-[[5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-yl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H15BrN2O3S/c1-23-19(24)18(22-20(23)27)10-16-6-7-17(26-16)11-25-15-5-3-12-8-14(21)4-2-13(12)9-15/h2-10H,11H2,1H3,(H,22,27)/b18-10+

InChI Key

WXKOWANKWSMJRM-VCHYOVAHSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)COC3=CC4=C(C=C3)C=C(C=C4)Br)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)COC3=CC4=C(C=C3)C=C(C=C4)Br)NC1=S

Origin of Product

United States

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